5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride
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Overview
Description
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family It is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine. Another method includes the cyclization of N-aryl-N’-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound shares a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound is another oxazine derivative with a slightly different substitution pattern.
Uniqueness
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is unique due to its specific substitution pattern and the presence of the p-anisidino group
Properties
CAS No. |
72549-84-9 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10-9-14(2,3)16-13(18-10)15-11-5-7-12(17-4)8-6-11;/h5-8,10H,9H2,1-4H3,(H,15,16);1H |
InChI Key |
HHUIGZIAQKHUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)NC2=CC=C(C=C2)OC)(C)C.Cl |
Origin of Product |
United States |
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